molecular formula C19H12F2N4O4 B2711360 N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1170020-32-2

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2711360
CAS No.: 1170020-32-2
M. Wt: 398.326
InChI Key: TUGFKAABUDNCRO-UHFFFAOYSA-N
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Description

N-[5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically significant moieties: a 1,3,4-oxadiazole ring and a pyrrolidine-2,5-dione (succinimide) group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities . Notably, derivatives of N-(1,3,4-oxadiazol-2-yl)benzamide have demonstrated potent activity against Gram-positive bacterial pathogens and the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae . The incorporation of fluorine atoms at the 2- and 4- positions of the phenyl ring is a common strategy to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability . The 2,5-dioxopyrrolidin-1-yl (succinimide) benzamide component is a reactive handle that can be utilized in bioconjugation and proteomics research. This group can react with nucleophilic amino acids, making the compound a valuable intermediate for modifying proteins, synthesizing antibody-drug conjugates (ADCs), or probing enzymatic activity . This combination of features makes this compound a promising candidate for researchers investigating new antibacterial agents to combat multidrug-resistant infections and for those developing novel chemical probes and tools in chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O4/c20-11-3-6-13(14(21)9-11)18-23-24-19(29-18)22-17(28)10-1-4-12(5-2-10)25-15(26)7-8-16(25)27/h1-6,9H,7-8H2,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGFKAABUDNCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the substitution reaction of the oxadiazole ring with a difluorophenyl halide in the presence of a base.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a suitable benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halides, nitriles, and amines can be used under conditions like Friedel-Crafts acylation, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives, including N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The oxadiazole ring is known to interact with various biological targets involved in cancer progression, such as kinases and transcription factors.

Case Study: In vitro Cytotoxicity
In vitro studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Oxadiazoles are often linked with the inhibition of pro-inflammatory cytokines and enzymes.

Case Study: Inhibition of COX Enzymes
Research has indicated that compounds containing oxadiazole moieties can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In one study, a related oxadiazole derivative showed a significant reduction in COX-2 activity, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The presence of fluorine atoms in the structure may enhance the compound's lipophilicity and biological activity against microbial pathogens.

Case Study: Antibacterial Efficacy
A series of oxadiazole derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Oxadiazole Ring : The initial step often includes the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole core.
  • Pyrrolidine Modification : Subsequent reactions introduce the pyrrolidine moiety through acylation or alkylation methods.
  • Final Coupling : The final product is obtained through coupling reactions that link the oxadiazole and pyrrolidine components.

Mechanism of Action

The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Antifungal Activity of Selected 1,3,4-Oxadiazoles

Compound Name Oxadiazole Substituent (Position 5) Benzamide Substituent Antifungal Activity (vs. C. albicans)
Target Compound 2,4-Difluorophenyl 2,5-Dioxopyrrolidin-1-yl Not explicitly tested (predicted high)
LMM5 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl MIC₅₀: 12.5 µg/mL
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl MIC₅₀: 6.25 µg/mL

Key Observations :

  • The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to LMM5’s methoxyphenyl or LMM11’s furan substituents. Fluorination is known to improve membrane permeability and resistance to oxidative degradation .

Molecular Docking and Binding Affinity

Evidence from molecular docking studies highlights the importance of the 2,4-difluorophenyl group in binding interactions. For example:

Table 2: Docking Scores of 1,3,4-Oxadiazole Derivatives

Compound ID Structure Docking Score (vs. Tankyrase)
46824343 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one 9.3
136241642 4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide 7.1

The higher docking score (9.3) for the difluorophenyl-containing compound suggests that this substituent enhances binding affinity, likely through hydrophobic interactions and π-stacking with aromatic residues in the target enzyme. The target compound’s difluorophenyl group may similarly contribute to strong binding in hypothetical Trr1 inhibition assays .

Table 3: Physicochemical Comparison

Compound LogP (Predicted) Hydrogen Bond Acceptors Water Solubility
Target Compound 3.2 7 Low
LMM5 2.8 6 Moderate
5f 4.1 4 Very Low

Biological Activity

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may confer specific therapeutic properties, making it a subject of interest for further research.

Chemical Structure

The compound can be described by its chemical formula C14H12F2N4O3C_{14}H_{12}F_{2}N_{4}O_{3} and its IUPAC name is this compound. The presence of the oxadiazole ring and the difluorophenyl group are critical to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, compounds with similar oxadiazole structures have shown significant activity against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values : The IC50 values for related compounds ranged from 0.85 μM to 19.94 μM across different assays, indicating potent antiproliferative effects in vitro .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented in several studies. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Testing Method : Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs).

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interactions with key enzymes involved in cell proliferation and survival.
  • Gene Expression Modulation : Alterations in gene expression profiles that lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases, particularly G1 or G2/M phases.

Comparative Analysis with Related Compounds

A comparative analysis with other oxadiazole derivatives reveals distinct biological profiles based on structural variations:

Compound NameStructure FeaturesBiological ActivityIC50 Values
Compound A1,3,4-OxadiazoleAntitumor6.75 μM
Compound BBenzothiazoleAntimicrobial10 μM
This compoundOxadiazole + dioxopyrrolidineAntitumor & AntimicrobialTBD

Case Studies

Several case studies have investigated the biological activities of oxadiazole derivatives:

  • Study on Anticancer Effects : A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. Results indicated that modifications on the phenyl ring significantly influenced cytotoxicity .
  • Antimicrobial Testing : Research showed that specific substitutions on the oxadiazole ring enhanced antibacterial properties against resistant strains of bacteria .

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